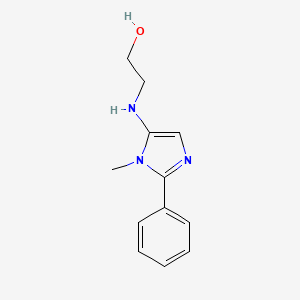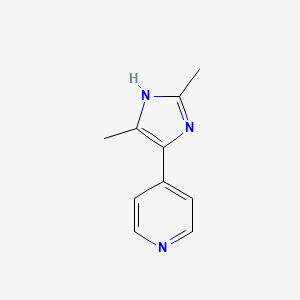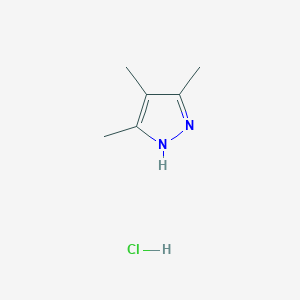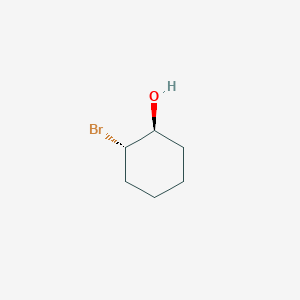
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group and a methyl group attached to the imidazole ring, along with an ethanolamine side chain. Imidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions.
Attachment of the Ethanolamine Side Chain: The ethanolamine side chain is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives
Aplicaciones Científicas De Investigación
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-phenyl-1H-imidazole: Lacks the ethanolamine side chain but shares the imidazole core structure.
2-Phenyl-1H-imidazole: Similar structure but without the methyl group.
1-Methyl-2-(2-hydroxyethyl)-1H-imidazole: Similar structure but lacks the phenyl group.
Uniqueness
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol is unique due to the presence of both the phenyl and methyl groups on the imidazole ring, along with the ethanolamine side chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
2-[(3-methyl-2-phenylimidazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H15N3O/c1-15-11(13-7-8-16)9-14-12(15)10-5-3-2-4-6-10/h2-6,9,13,16H,7-8H2,1H3 |
Clave InChI |
CZFBDWOAHFHREL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1C2=CC=CC=C2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12816962.png)


![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)

![4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol](/img/structure/B12816993.png)



![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)


